6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are also known to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner .
Mode of Action
The compound interacts with its targets by inhibiting the high-affinity uptake of serotonin (5-HT), which is a neurotransmitter that contributes to feelings of well-being and happiness . This inhibition occurs in a competitive manner, meaning the compound competes with serotonin for the same binding site .
Biochemical Pathways
The compound affects the serotonin pathway, specifically the reuptake process. By inhibiting the reuptake of serotonin, the compound increases the concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin .
Result of Action
The result of the compound’s action is an increase in the concentration of serotonin in the synaptic cleft. This can lead to enhanced and prolonged serotonergic activity, which may have therapeutic benefits in the treatment of conditions such as depression and anxiety .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability and efficacy. Additionally, the compound’s action may be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include the use of hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent for neurodegenerative diseases and other conditions.
Industry: It is used in the development of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methoxy and phenyl groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar but without the phenyl group.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar but without the methoxy group.
Uniqueness
6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methoxy and phenyl groups, which can enhance its biological activity and specificity. These functional groups can influence its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLBDOMSNOULHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231802 | |
Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25263-48-3 | |
Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25263-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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